molecular formula C11H12OS B1621570 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one CAS No. 662138-54-7

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one

Cat. No.: B1621570
CAS No.: 662138-54-7
M. Wt: 192.28 g/mol
InChI Key: NMBCFLIWEQESRN-UHFFFAOYSA-N
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Description

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one is an organic compound with the molecular formula C11H12OS It is characterized by the presence of a thienyl group attached to an ethanone moiety, with a pent-1-ynyl substituent at the 5-position of the thienyl ring

Preparation Methods

The synthesis of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with pent-1-yne in the presence of a palladium catalyst to form the corresponding 5-pent-1-ynyl-2-thiophenecarboxaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Phenyl-2-thienyl)ethan-1-one: This compound has a phenyl group instead of a pent-1-ynyl group, which may result in different chemical reactivity and biological activity.

    1-(5-Methyl-2-thienyl)ethan-1-one: The presence of a methyl group instead of a pent-1-ynyl group can influence the compound’s physical properties and reactivity.

    1-(5-Ethyl-2-thienyl)ethan-1-one:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-pent-1-ynylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-3-4-5-6-10-7-8-11(13-10)9(2)12/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBCFLIWEQESRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC1=CC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381404
Record name 1-(5-pent-1-ynyl-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-54-7
Record name 1-(5-pent-1-ynyl-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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